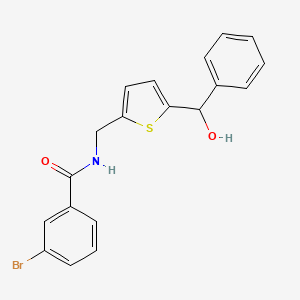
3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- The reaction of brominated benzofurans and indoles with thioureas and thioamides under basic conditions has been explored, showcasing the versatility of brominated compounds in facilitating Eschenmoser coupling reactions, ring transformations, and dimerization processes. These reactions highlight the potential of brominated benzamides in synthesizing various heterocyclic structures with potential biological activity (Kammel et al., 2015).
- The synthesis and characterization of new thiourea derivatives, including their antipathogenic activity, demonstrate the application of brominated compounds in developing novel antimicrobial agents. These derivatives have shown significant activity against biofilm-forming bacteria, pointing towards the potential use of such compounds in treating infections resistant to traditional antibiotics (Limban et al., 2011).
Pharmacological Applications
- Research on substituted benzothiazoles indicates their potential as pharmacological agents. The copper-catalyzed intramolecular cyclization of substituted thioureas to synthesize N-benzothiazol-2-yl-amides underlines the synthetic utility of brominated compounds in creating biologically active molecules. Such compounds may serve as leads for the development of new drugs with specific therapeutic targets (Wang et al., 2008).
Novel Compounds and Material Synthesis
- The synthesis of bromophenols from marine algae and their antibacterial properties showcase the natural occurrence and bioactivity of brominated compounds. These findings suggest the potential of such compounds in developing new antibacterial agents and exploring the marine ecosystem for drug discovery (Xu et al., 2003).
Mechanism of Action
Target of action
The compound “3-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide” contains an indole nucleus , which is found in many bioactive aromatic compounds. Compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that “this compound” might also interact with multiple targets.
Biochemical pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Given the broad spectrum of biological activities of indole derivatives , it’s likely that this compound could interact with multiple biochemical pathways.
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities , suggesting that the effects of this compound could be diverse.
properties
IUPAC Name |
3-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11,18,22H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZROZLBTRYYXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

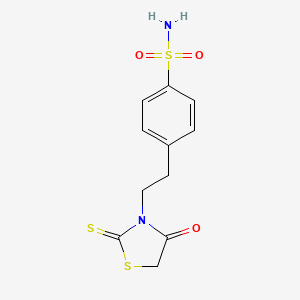
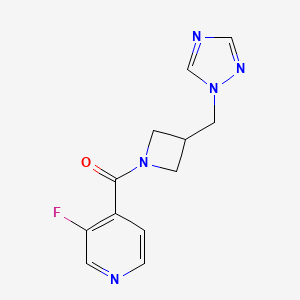
![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)
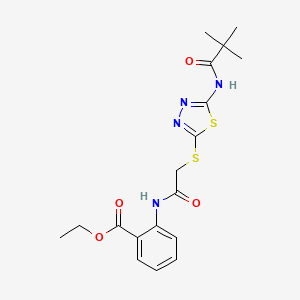
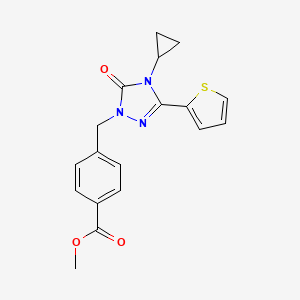
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)
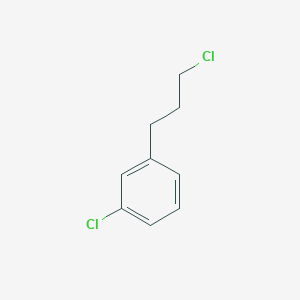
![ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2581934.png)
![5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2581937.png)
![4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2581938.png)
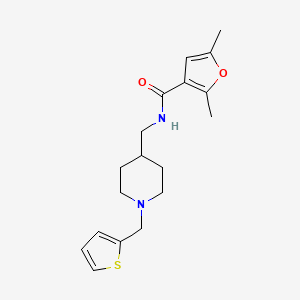
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2581942.png)
![2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid](/img/structure/B2581943.png)
![3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581944.png)